1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-11-4-2-3-5-12(11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQBSUUXKBJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine ring is functionalized at the 4-position to accommodate subsequent oxadiazole coupling. A common precursor, 4-hydroxypiperidine, undergoes nucleophilic substitution with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding 4-propargyloxypiperidine.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 78–85% |
1,3,4-Oxadiazole Ring Construction
The 5-(trifluoromethyl)-1,3,4-oxadiazole moiety is synthesized via cyclization of a trifluoroacetyl hydrazide intermediate. Trifluoroacetic acid hydrazide reacts with carbon disulfide (CS₂) in ethanol under reflux (80°C, 8 hours) to form the oxadiazole ring.
Cyclization Protocol:
| Component | Quantity |
|---|---|
| Trifluoroacetic hydrazide | 1.0 equiv |
| CS₂ | 1.2 equiv |
| Ethanol | 10 mL/g hydrazide |
| Temperature | 80°C |
| Yield | 65–72% |
The introduction of the 2-methoxybenzenesulfonyl group occurs via nucleophilic aromatic substitution. 2-Methoxybenzenesulfonyl chloride reacts with 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Reaction Optimization
Optimal conditions were determined through parametric studies:
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Base | Et₃N (3.0 equiv) | Neutralizes HCl |
| Temperature | 0°C → RT | Minimizes side reactions |
| Time | 4 hours | 90% conversion |
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
- Deprotonation of the piperidine nitrogen by Et₃N, forming a reactive amine.
- Nucleophilic attack on the electrophilic sulfur atom in 2-methoxybenzenesulfonyl chloride, followed by HCl elimination.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the cyclization step, reducing reaction time from 8 hours to 45 minutes while maintaining yields >70%.
Flow Reactor Parameters:
| Parameter | Value |
|---|---|
| Flow rate | 5 mL/min |
| Temperature | 120°C |
| Pressure | 10 bar |
| Residence time | 45 minutes |
Comparative Analysis of Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material. Comparative data for recrystallization vs. column chromatography:
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Recrystallization | 99.5 | 85 | 12 |
| Column Chromatography | 99.9 | 92 | 45 |
Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, balancing purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the piperidine or aromatic rings .
Scientific Research Applications
1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
- CAS Number : 1396862-32-0
- Molecular Formula : C₁₅H₁₆F₃N₃O₄S
- Molecular Weight : 391.3654 g/mol
- SMILES : COc1ccccc1S(=O)(=O)N1CCC(CC1)c1nnc(o1)C(F)(F)F
This compound features a piperidine core substituted at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and at the 1-position with a 2-methoxybenzenesulfonyl moiety. The trifluoromethyl group enhances metabolic stability and electronegativity, while the sulfonyl group contributes to hydrogen bonding and solubility .
Comparison with Similar Compounds
Structural Analogs with Modified Sulfonyl Substituents
Variations in the sulfonyl aromatic ring substituents significantly influence physicochemical and biological properties.
Impact :
Analogs with Modified Oxadiazole Substituents
The 1,3,4-oxadiazole ring is a critical pharmacophore; substituents here modulate electronic and steric properties.
Impact :
- Trifluoromethyl vs. Phenyl : The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, increasing oxidative stability compared to phenyl .
- Halogenated vs. Alkyl : Bromine in 4-bromophenyl analogs may improve target binding via halogen bonds but increases molecular weight, affecting pharmacokinetics .
Biological Activity
1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that integrates a piperidine core with oxadiazole and sulfonyl functionalities. This combination suggests potential biological activities, particularly in pharmacological applications. The structural components of this compound indicate a promising profile for various therapeutic effects, including antibacterial, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C14H14F3N3O3S
- Molecular Weight : 367.34 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological potential. Key areas of interest include:
- Antibacterial Activity : The presence of the oxadiazole moiety is linked to significant antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The piperidine and sulfonamide functionalities suggest potential for inhibiting enzymes such as acetylcholinesterase and urease. For instance, compounds bearing the piperidine nucleus have been documented to exhibit strong inhibitory effects on acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.
Antibacterial and Enzyme Inhibitory Activities
A study synthesized a series of compounds with similar structures to evaluate their biological activities. The synthesized compounds exhibited varying degrees of antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM against standard bacterial strains. Notably, the reference compound thiourea had an IC50 of 21.25 µM, indicating that the new derivatives could serve as more potent alternatives .
Case Studies
- Antimicrobial Efficacy : A specific derivative of the compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
- Enzyme Inhibition Studies : In vitro assays indicated that the compound effectively inhibited urease activity, which is relevant for conditions like urinary infections and gastric ulcers. The inhibition was quantified using enzyme kinetics, revealing a competitive inhibition mechanism.
Data Table: Biological Activity Summary
| Activity Type | Measurement Method | Result (IC50) |
|---|---|---|
| Antibacterial | Microdilution method | 0.63 - 6.28 µM |
| Acetylcholinesterase | Enzyme inhibition assay | IC50 = 2.14 µM |
| Urease Inhibition | Kinetic studies | IC50 = 1.21 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
